4-{4-[(4-chlorobenzyl)oxy]phenyl}-1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one
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Overview
Description
4-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}-1-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE is a complex organic compound that features a unique combination of aromatic rings and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}-1-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the benzothiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Coupling reactions:
Final cyclization: The final step involves the cyclization to form the pyrazolo[3,4-e][1,4]thiazepin ring system.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}-1-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium or platinum catalysts are often used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
4-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}-1-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Materials Science: Its unique structure makes it a candidate for use in organic electronics and photonics.
Biological Research: It is used in studies to understand its interactions with biological molecules and potential as a drug candidate.
Mechanism of Action
The mechanism of action of 4-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}-1-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s effects are mediated through pathways that regulate inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Known for their diverse biological activities.
Thiazole derivatives: Exhibiting a wide range of pharmacological properties.
Uniqueness
What sets 4-{4-[(4-CHLOROPHENYL)METHOXY]PHENYL}-1-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE apart is its unique combination of structural features, which confer specific chemical and biological properties not found in other compounds.
Properties
Molecular Formula |
C28H23ClN4O3S2 |
---|---|
Molecular Weight |
563.1 g/mol |
IUPAC Name |
4-[4-[(4-chlorophenyl)methoxy]phenyl]-1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-4,8-dihydropyrazolo[3,4-e][1,4]thiazepin-7-one |
InChI |
InChI=1S/C28H23ClN4O3S2/c1-16-25-26(18-5-9-20(10-6-18)36-14-17-3-7-19(29)8-4-17)37-15-24(34)31-27(25)33(32-16)28-30-22-12-11-21(35-2)13-23(22)38-28/h3-13,26H,14-15H2,1-2H3,(H,31,34) |
InChI Key |
FOCXUNPHEXCLSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(SCC(=O)N2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl)C5=NC6=C(S5)C=C(C=C6)OC |
Origin of Product |
United States |
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